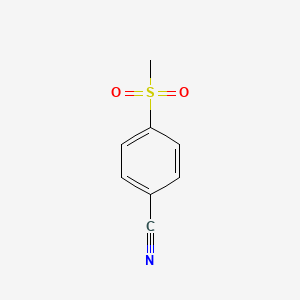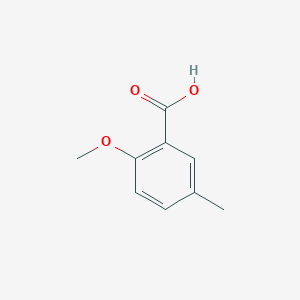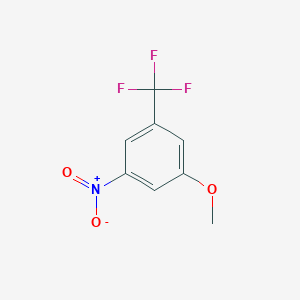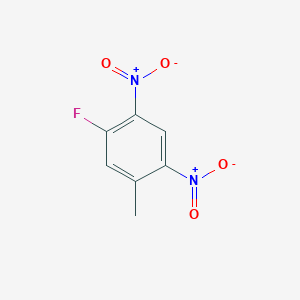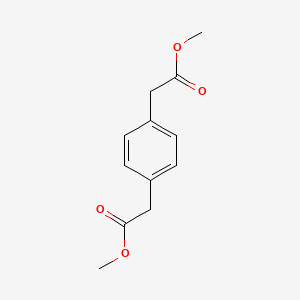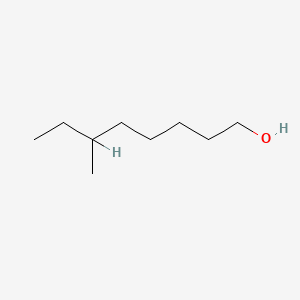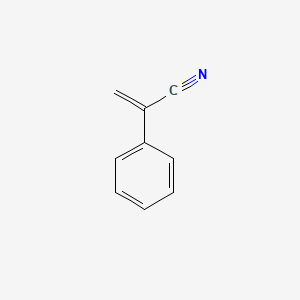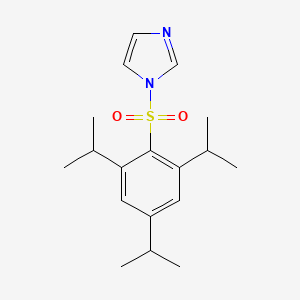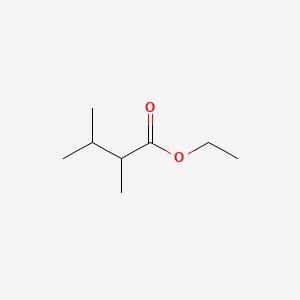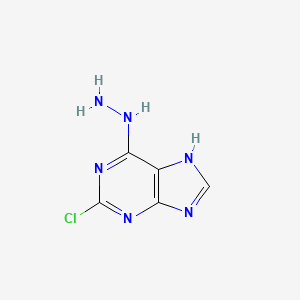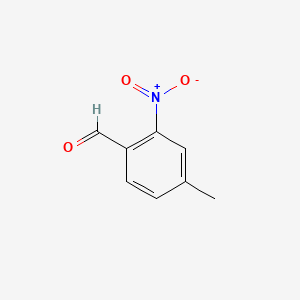
4-甲基-2-硝基苯甲醛
描述
4-Methyl-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 潜在抗锥虫病剂
- 研究背景:已经合成并表征了与 N4-甲基-4-硝基苯甲醛硫代氨基甲酸盐形成的钌 (II) 络合物。研究了它们作为抗锥虫病药物的潜力。
- 主要发现:电化学研究表明硝基阴离子自由基的形成,这是含硝基抗锥虫病药物作用机制中提出的中间体。这些化合物的天然荧光为监测其在生物系统中的浓度提供了一种方法。
- 来源: (Rodrigues et al., 2008)
2. 芳香族化合物的生物转化
- 研究背景:真菌菌株平菇 MTCC-1801 已被用于芳香族甲基的生物转化为醛基。
- 主要发现:本研究展示了各种甲苯生物转化为它们相应的苯甲醛,包括 4-硝基苯甲醛,显示了漆酶在有机合成中的潜力。
- 来源: (Chaurasia et al., 2014)
3. 光化学研究的化学光度计
- 研究背景:2-硝基苯甲醛已被评估为溶液和冰光化学的化学光度计。
- 主要发现:该研究发现,2-硝基苯甲醛在溶液和水冰中的光化学性质相当,温度依赖性最小。这使其成为研究各种环境中光化学反应的可靠选择。
- 来源: (Galbavy et al., 2010)
4. 吲哚-4-甲醛的合成
- 研究背景:已经报道了一种涉及 2-甲基-3-硝基苯甲醛的吲哚-4-甲醛合成新方法。
- 主要发现:该方法突出了硝基苯甲醛在合成吲哚衍生物等复杂有机化合物中的多功能性。
- 来源: (Zhong-jun, 2004)
5. 硝基芳香族化合物的降解
- 研究背景:研究了真菌毛孔菌降解硝基芳香族化合物(包括 4-硝基苯甲醛)的能力。
- 主要发现:本研究突出了真菌降解复杂硝基芳香族化合物的能力,这对于环境修复和生物转化过程具有重要意义。
- 来源: (Teramoto et al., 2004)
作用机制
Target of Action
4-Methyl-2-nitrobenzaldehyde is an organic compound that primarily targets the formation of alkenes and oximes . It is involved in the Wittig reaction, a common method for the preparation of alkenes . It can also react with hydroxylamine to form oximes .
Mode of Action
The primary mechanism of action involves the nucleophilic addition of a ylide to the electrophilic carbonyl group of 4-Methyl-2-nitrobenzaldehyde, forming a 4-membered ring intermediate. This intermediate then undergoes a bond rearrangement leading directly to the products: an alkene and a triphenylphosphine oxide . In the formation of oximes, the nitrogen acts as the nucleophile, reacting with the carbonyl group of the compound .
Biochemical Pathways
The compound is involved in the Wittig reaction pathway, which allows for the formation of alkenes . It also participates in the formation of oximes, a process that involves the reaction of aldehydes and ketones with hydroxylamine .
Result of Action
The result of the action of 4-Methyl-2-nitrobenzaldehyde is the formation of alkenes through the Wittig reaction and the formation of oximes when reacted with hydroxylamine . These reactions are essentially irreversible, leading to stable end products.
Action Environment
The action of 4-Methyl-2-nitrobenzaldehyde can be influenced by various environmental factors. For instance, the Wittig reaction is sensitive to the pH of the environment, and the formation of oximes is catalyzed by acid . The compound’s stability and efficacy can also be affected by temperature and the presence of other reactive substances.
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
生化分析
Biochemical Properties
4-Methyl-2-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are crucial in organic chemistry for the synthesis of various compounds. The compound’s nitro group is highly reactive, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Cellular Effects
4-Methyl-2-nitrobenzaldehyde affects various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes. The compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, its interaction with cellular proteins can alter gene expression, affecting cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of 4-Methyl-2-nitrobenzaldehyde involves its interaction with biomolecules at the molecular level. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the modulation of various cellular processes, including cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2-nitrobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-2-nitrobenzaldehyde can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 4-Methyl-2-nitrobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These threshold effects are essential for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
4-Methyl-2-nitrobenzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo reduction to form 4-methyl-2-aminobenzaldehyde, which can further participate in other biochemical reactions . These metabolic pathways are crucial for the compound’s biological activity and its role in cellular metabolism. The interaction with specific enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
Within cells and tissues, 4-Methyl-2-nitrobenzaldehyde is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its biological activity. For example, the compound’s distribution in the cytoplasm or nucleus can affect its interaction with cellular proteins and enzymes, modulating its effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Methyl-2-nitrobenzaldehyde plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for instance, can influence gene expression by interacting with transcription factors and other nuclear proteins. Similarly, its localization in the cytoplasm can affect metabolic pathways and enzyme activity, contributing to its overall biological effects.
属性
IUPAC Name |
4-methyl-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYADQPZUDULNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343546 | |
| Record name | 4-Methyl-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20357-22-6 | |
| Record name | 4-Methyl-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
